molecular formula C18H14ClFN4O2 B6068546 2-(2-chlorophenoxy)-N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide

2-(2-chlorophenoxy)-N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide

Cat. No.: B6068546
M. Wt: 372.8 g/mol
InChI Key: OMSKAOVFZZXWRT-ZVBGSRNCSA-N
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Description

2-(2-chlorophenoxy)-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a fluorophenyl group, and a pyrazolyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide typically involves multiple steps. The process begins with the preparation of the chlorophenoxy and fluorophenyl intermediates, which are then coupled with a pyrazole derivative. The final step involves the formation of the hydrazide linkage under controlled conditions, often using a condensation reaction with appropriate catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy and fluorophenyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the halogen atoms with the nucleophilic groups.

Scientific Research Applications

2-(2-chlorophenoxy)-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N’-{(E)-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide
  • 2-(2-fluorophenoxy)-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide
  • 2-(2-bromophenoxy)-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide

Uniqueness

The uniqueness of 2-(2-chlorophenoxy)-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

This detailed article provides a comprehensive overview of 2-(2-chlorophenoxy)-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O2/c19-15-3-1-2-4-16(15)26-11-17(25)23-21-9-13-10-22-24-18(13)12-5-7-14(20)8-6-12/h1-10H,11H2,(H,22,24)(H,23,25)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSKAOVFZZXWRT-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN=CC2=C(NN=C2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=C(NN=C2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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